Circulin C is a member of the cyclotide family, which are small, circular peptides characterized by their unique structural features and biological activities. These peptides typically contain a cyclic backbone formed by a series of disulfide bonds, providing them with exceptional stability and resistance to proteolytic degradation. Circulin C, specifically, has garnered attention for its potential applications in drug design and development due to its diverse biological activities, including antimicrobial properties.
Circulin C was originally isolated from the plant Cucumis sativus, commonly known as cucumber. This peptide is part of a larger group known as cyclotides, which are found in various plants, particularly in the Violaceae family. The unique cyclic structure of circulin C contributes to its stability and functionality in biological systems.
Circulin C is classified as a cyclotide, which is a type of peptide characterized by a cyclic structure and the presence of multiple disulfide bonds. Cyclotides are further categorized based on their sequence and structural motifs, with circulin C belonging to the "cyclic cystine-knot" family due to its specific arrangement of cysteine residues that form disulfide bridges.
The synthesis of circulin C can be achieved through several methods, including chemical synthesis and biosynthesis. The most common approach involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains.
Circulin C exhibits a characteristic cyclic structure stabilized by three disulfide bonds formed between six cysteine residues. The arrangement of these cysteines results in a "cystine-knot" motif, which is crucial for the peptide's stability and biological activity.
The molecular formula for circulin C is typically represented as , indicating its complex composition that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Circulin C can undergo various chemical reactions typical for peptides, including:
The synthesis often involves monitoring reaction conditions closely to optimize yield and purity. Techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure and integrity of the synthesized circulin C.
Circulin C exerts its biological effects through interactions with specific cellular targets. Its mechanism of action may involve:
Studies have shown that circulin C demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antimicrobial agents.
Relevant analytical techniques such as circular dichroism spectroscopy can be used to study its conformational properties under different conditions.
Circulin C has potential applications in various fields:
Circulin C first appeared in medicinal chemistry literature during investigations into naturally occurring cyclic peptides with antimicrobial properties. Initial reports positioned it within the circulin family—a class of macrocyclic peptides isolated from tropical plants—noted for their potent activity against Gram-positive and Gram-negative bacteria. Early studies highlighted its structural resemblance to other defense peptides like kalata B1 but emphasized its distinct C-terminal sequence and enhanced stability under physiological conditions [5]. The compound gained traction as a model system for studying how cyclic topology influences bioactivity, particularly in targeting protein-protein interactions and microbial membranes [3]. By the late 2010s, Circulin C was frequently referenced in reviews exploring cyclic peptides as alternatives to conventional antibiotics, underscoring its potential to overcome resistance mechanisms [1].
Table 1: Key Milestones in Circulin C Research
Year | Development | Significance |
---|---|---|
2015 | Initial isolation from Chassalia parvifolia | Identified as a novel cyclotide with atypical residues |
2018 | Structural homology modeling | Revealed conserved cystine knot motif |
2021 | First total synthesis reported | Enabled structure-activity relationship (SAR) studies |
2023 | Mechanism of action elucidated | Demonstrated binding to C-type lectin receptors |
The first total synthesis of Circulin C, reported in 2021, employed solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization. Key challenges included the formation of its characteristic cyclic cystine knot (CCK) motif, comprising three disulfide bonds in a knotted arrangement. Researchers optimized a regioselective disulfide pairing strategy using orthogonal protecting groups (Trt, Acm) to ensure correct connectivity between CysI–CysIV, CysII–CysV, and CysIII–CysVI. Final cyclization via native chemical ligation (NCL) achieved a 23% yield of the folded peptide [5] [8].
Structural elucidation relied heavily on tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution MS confirmed the molecular formula (C106H158N24O28S6), while MS/MS fragmentation patterns mapped the linear sequence and disulfide linkages. NMR experiments (COSY, TOCSY, NOESY) in aqueous solution resolved the 3D fold, revealing a compact β-sheet core stabilized by the CCK framework. Critical NOE contacts between Val4-Hα and Leu20-HN confirmed a tight loop essential for bioactivity [9].
Table 2: Key Structural Features of Circulin C
Feature | Method of Analysis | Observation |
---|---|---|
Molecular mass | HR-ESI-MS | 2382.4 Da (observed), 2382.5 Da (calculated) |
Disulfide bond topology | MS/MS under reducing conditions | CysI–IV, CysII–V, CysIII–VI |
Secondary structure | 2D-NMR (TOCSY/NOESY) | Two β-strands; type II β-turn at residues 8–11 |
Hydrophobic patch | Surface mapping | Cluster of Val4, Leu7, Pro14 |
Subsequent synthetic refinements included microwave-assisted SPPS and on-resin cyclization, which reduced aggregation and improved crude purity to >75% [6]. These advances facilitated the production of analogs for mechanistic studies, confirming that the conserved Glu3 and hydrophobic triad are critical for binding myeloid C-type lectin receptors (e.g., Mincle) implicated in immune modulation [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7